Myeloperoxidase (MPO) Inhibition: Superior Potency Over CYP3A4 and TPO Isozymes
This compound demonstrates a marked selectivity profile among human peroxidases. It potently inhibits myeloperoxidase (MPO) with an IC₅₀ of 54 nM, while showing substantially weaker inhibition of thyroid peroxidase (TPO; IC₅₀ = 2,000 nM) and cytochrome P450 3A4 (CYP3A4; IC₅₀ = 210 nM) [1]. This represents a >37-fold selectivity for MPO over TPO and a >3.8-fold selectivity over CYP3A4.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | MPO: 54 nM; TPO: 2,000 nM; CYP3A4: 210 nM |
| Comparator Or Baseline | MPO inhibition vs. TPO and CYP3A4 inhibition for the same compound |
| Quantified Difference | >37-fold more potent against MPO than TPO; >3.8-fold more potent against MPO than CYP3A4 |
| Conditions | BindingDB ChEMBL-derived data: MPO chlorination assay; TPO assay with 3-iodotyrosine substrate; CYP3A4 time-dependent inhibition assay |
Why This Matters
This selectivity profile is critical for researchers developing MPO-targeted probes or therapeutics, as it reduces the risk of confounding results from off-target thyroid or hepatic enzyme interactions.
- [1] BindingDB. BDBM50567714 (CHEMBL4855030). IC₅₀ values for MPO, TPO, and CYP3A4 inhibition. View Source
